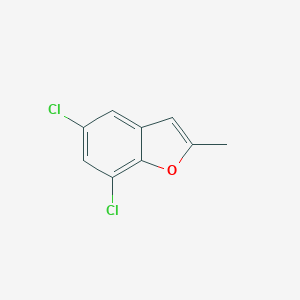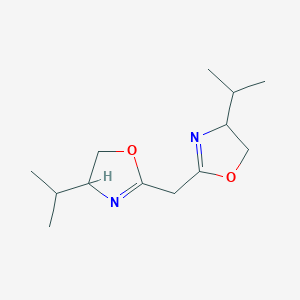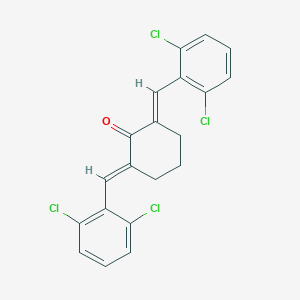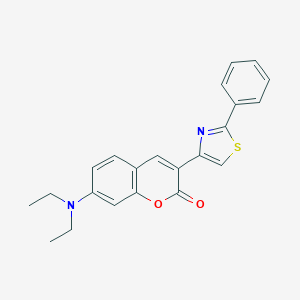![molecular formula C20H12N4O3S B188490 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione CAS No. 6060-92-0](/img/structure/B188490.png)
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione, also known as OTQ, is a small molecule inhibitor that has shown potential in treating various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic properties. In
作用機序
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione works by inhibiting the activity of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the transcription factor NF-κB, which is involved in the expression of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the phosphorylation of tau protein.
Biochemical and Physiological Effects:
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione induces apoptosis and inhibits cell proliferation. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione reduces the expression of inflammatory cytokines and inhibits the activity of immune cells. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione protects neurons from oxidative stress and reduces the accumulation of misfolded proteins.
実験室実験の利点と制限
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also limitations to using 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in lab experiments, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. One potential direction is to explore the use of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in combination with other drugs to enhance its therapeutic effects. Another direction is to investigate the potential of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in treating other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione and its potential side effects.
合成法
The synthesis of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione involves a multi-step process that includes the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(1,3-thiazol-2-yl)benzimidazole-5-carboxylic acid hydrazide. This intermediate is then reacted with 2-chloro-4,5-dicyano-1,3-benzenedicarboxylic acid to form 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. This synthesis method has been optimized to yield high purity and high-quality 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione for research purposes.
科学的研究の応用
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has shown potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione can reduce inflammation by inhibiting the activity of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.
特性
CAS番号 |
6060-92-0 |
|---|---|
製品名 |
2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione |
分子式 |
C20H12N4O3S |
分子量 |
388.4 g/mol |
IUPAC名 |
2-[[4-oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O3S/c25-17-12-5-1-2-6-13(12)18(26)23(17)11-16-22-15-8-4-3-7-14(15)19(27)24(16)20-21-9-10-28-20/h1-10H,11H2 |
InChIキー |
LYPBXHUDCVHGIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)





![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)


